Tin Zinc Oxide (SnZnO3), also known as stannous zincate, is a solid inorganic compound that belongs to the family of zincates. It has received much attention in recent decades due to its unique physical and chemical properties .
Tin Zinc Oxide (SnZnO3) can be synthesized using various methods such as solid-state reaction, precipitation, and sol-gel methods . The hydrothermal method has been used to control the growth and morphology of zinc tin oxide (ZTO) nanostructures .
The analysis of XRD patterns of ZnO films confirmed the wurtzite crystal structure with a preferential growth along the c-axis . A significant shift in the position of XRD peaks versus Sn contents indicates a change in the lattice parameters a and c due to the incorporation of Sn ions in the crystal structure .
SnZnO3 exhibits several unique physical and chemical properties. It is a white crystalline powder with a molecular weight of 233.11 g/mol. The compound is highly stable and does not easily decompose under normal conditions . It is insoluble in water, which limits its applications in certain fields .
SnZnO3 can exist in both amorphous and crystalline forms. The crystalline phase typically exhibits a spinel structure, with Zn2+ ions occupying tetrahedral sites and Sn4+ ions occupying octahedral sites within the oxygen sublattice. [] The amorphous phase lacks long-range order, but local bonding arrangements similar to the crystalline phase may exist.
SnZnO3 has gained significant attention as a channel layer material for thin-film transistors (TFTs). [, , , , , , , , ] Its high mobility, transparency, and low-temperature processing compatibility make it attractive for applications in next-generation displays, flexible electronics, and transparent electronics. [, , ]
SnZnO3 has been explored as an electron transport layer (ETL) material in perovskite solar cells (PSCs). [] Its suitable energy level alignment with perovskite materials, along with its high electron mobility, makes it a promising candidate for facilitating efficient electron extraction and transport in PSCs. []
The high transparency and electrical conductivity of SnZnO3 make it suitable for use as a transparent electrode material in various optoelectronic devices. [, , ] It can serve as a replacement for indium tin oxide (ITO), offering a cost-effective and sustainable alternative.
The gas-sensing properties of SnZnO3 have been explored for various applications, including environmental monitoring and medical diagnostics. [, ]
SnZnO3 has been investigated as a potential material for non-volatile memory devices due to its resistive switching behavior. [, ] Resistive switching refers to the ability of a material to switch between different resistance states (high-resistance state and low-resistance state) under an applied electric field. This switching behavior can be exploited to store information.
SnZnO3's wide bandgap and semiconducting properties make it suitable for fabricating Schottky diodes. [] Research has explored the development of low-temperature processed power Schottky diodes using amorphous SnZnO3 in combination with other oxide semiconductors. These diodes show promise for power electronic applications due to their low manufacturing cost and integration compatibility.
The memristive properties of SnZnO3, specifically its ability to exhibit history-dependent resistance changes, have garnered interest for neuromorphic computing applications. [, , ]
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